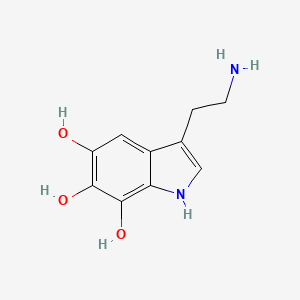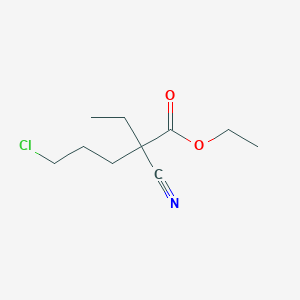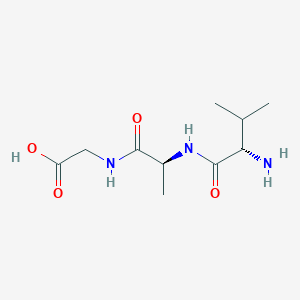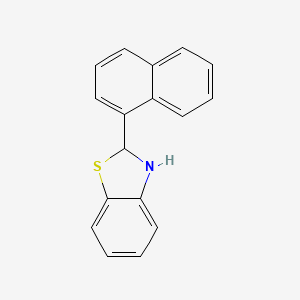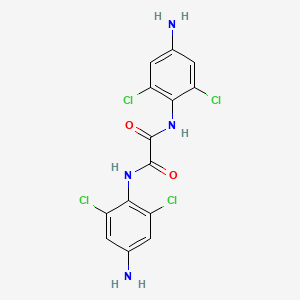
1,2,3,6-Tetramethylpyridin-1-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,6-Tetramethylpyridin-1-ium is a quaternary ammonium compound with the molecular formula C9H14N This compound is known for its unique structure, which includes a pyridine ring substituted with four methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,6-Tetramethylpyridin-1-ium can be achieved through several methods. One common approach involves the alkylation of pyridine with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired quaternary ammonium salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,6-Tetramethylpyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of partially or fully reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the methyl groups can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Major Products Formed
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Partially or fully reduced pyridine derivatives.
Substitution: Various substituted pyridine compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,2,3,6-Tetramethylpyridin-1-ium has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a catalyst in certain organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 1,2,3,6-Tetramethylpyridin-1-ium involves its interaction with specific molecular targets. As a quaternary ammonium compound, it can interact with negatively charged sites on enzymes and receptors, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation, but it is believed to affect cellular processes by altering membrane permeability and enzyme function.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,6-Tetrahydropyridine: A structurally similar compound with different reactivity and applications.
N-Methylpyridinium: Another quaternary ammonium compound with distinct properties and uses.
Pyridine: The parent compound, which lacks the methyl substitutions but serves as a basis for comparison.
Uniqueness
1,2,3,6-Tetramethylpyridin-1-ium is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its quaternary ammonium structure makes it highly soluble in water and capable of forming stable salts, distinguishing it from other pyridine derivatives.
Propiedades
Número CAS |
55508-48-0 |
|---|---|
Fórmula molecular |
C9H14N+ |
Peso molecular |
136.21 g/mol |
Nombre IUPAC |
1,2,3,6-tetramethylpyridin-1-ium |
InChI |
InChI=1S/C9H14N/c1-7-5-6-8(2)10(4)9(7)3/h5-6H,1-4H3/q+1 |
Clave InChI |
FNNBEGLZMXZRCT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C([N+](=C(C=C1)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(Anilinomethyl)imino]-3-(4-methylphenyl)-1,3-thiazolidin-4-one](/img/structure/B14635088.png)

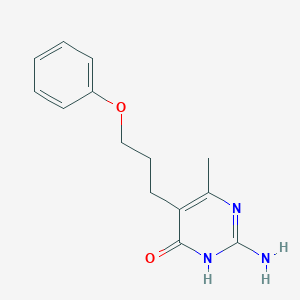
![Bis[(1,3-benzothiazol-2-yl)] carbonotrithioate](/img/structure/B14635099.png)
![1,2,3,4-Tetrachloro-5-[(ethylsulfanyl)methylidene]cyclopenta-1,3-diene](/img/structure/B14635104.png)

